Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester
Mechanism of Action
Target of Action
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is a versatile reactant in organic synthesis . It is used to facilitate the introduction of the tert-butyl group . The primary targets of this compound are guanine and adenine based-nucleosides .
Mode of Action
The compound interacts with its targets through a process known as deguanylation and deadenylation . In this process, this compound causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Biochemical Pathways
The affected biochemical pathway involves the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound plays a role in this process, affecting the transmetalation mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the structure of nucleosides. Specifically, the compound causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
Preparation Methods
The synthesis of tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate typically involves the bromination of a suitable pyrrolidine precursor. One common method is to start with tert-butyl 5-oxopyrrolidine-1-carboxylate and introduce the bromomethyl group via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Chemical Reactions Analysis
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders due to its pyrrolidine core.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms.
Comparison with Similar Compounds
Tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-bromoacetate: Both compounds contain a bromine atom and a tert-butyl ester group, but tert-butyl 2-bromoacetate lacks the pyrrolidine ring.
Tert-butyl 2-(bromoethyl)carbamate: This compound also features a bromine atom and a tert-butyl ester, but it has a different core structure compared to the pyrrolidine ring in this compound.
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOFGASVWDIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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